molecular formula C9H19N B1452358 3-(2-Methylbutyl)pyrrolidine CAS No. 1220019-32-8

3-(2-Methylbutyl)pyrrolidine

Cat. No.: B1452358
CAS No.: 1220019-32-8
M. Wt: 141.25 g/mol
InChI Key: DYHKMQCTLRRARG-UHFFFAOYSA-N
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Description

3-(2-Methylbutyl)pyrrolidine is a chemical compound with the molecular formula C9H19N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Biochemical Analysis

Biochemical Properties

3-(2-Methylbutyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The compound can act as a substrate for these enzymes, leading to its hydroxylation and subsequent metabolic transformations . Additionally, this compound has been observed to interact with neurotransmitter receptors, influencing their activity and potentially modulating neurotransmission .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This interaction can lead to alterations in intracellular calcium levels and activation of downstream signaling cascades . Furthermore, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. This modulation can result in changes in cellular metabolism, including alterations in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in the enzyme’s conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved metabolic function . At high doses, it can cause toxic or adverse effects, including neurotoxicity and organ damage . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its hydroxylation and subsequent transformations . The compound can also interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins can sequester this compound, affecting its availability and activity within cells .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns can influence the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution . For example, localization to the mitochondria can affect cellular energy production and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylbutyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 2-methylbutylamine with pyrrolidine under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize production .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methylbutyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

3-(2-Methylbutyl)pyrrolidine has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 3-(2-Methylbutyl)pyrrolidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-(2-methylbutyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-3-8(2)6-9-4-5-10-7-9/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHKMQCTLRRARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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